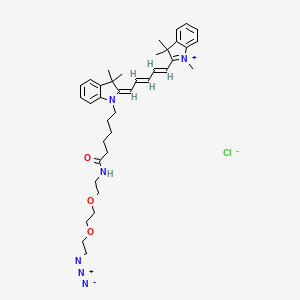

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Description

Properties

Molecular Formula |

C38H51ClN6O3 |

|---|---|

Molecular Weight |

675.3 g/mol |

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride |

InChI |

InChI=1S/C38H50N6O3.ClH/c1-37(2)30-16-11-13-18-32(30)43(5)34(37)20-8-6-9-21-35-38(3,4)31-17-12-14-19-33(31)44(35)25-15-7-10-22-36(45)40-23-26-46-28-29-47-27-24-41-42-39;/h6,8-9,11-14,16-21H,7,10,15,22-29H2,1-5H3;1H |

InChI Key |

KHXRWRZNDLAZDK-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-(Azido-PEG2-C5)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-(Azido-PEG2-C5)-Cy5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-methyl-N'-(Azido-PEG2-C5)-Cy5, a versatile fluorescent probe crucial for advanced biological research and drug discovery.

Core Chemical Properties

This compound is a functionalized cyanine (B1664457) dye featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and the fluorophore Cy5. This unique structure imparts desirable characteristics for biological labeling, including high fluorescence intensity, good aqueous solubility, and the ability to participate in bioorthogonal "click chemistry" reactions.

| Property | Value | References |

| Molecular Formula | C38H51ClN6O3 | [1][2] |

| Molecular Weight | 675.32 g/mol | [1][3] |

| Excitation Maximum (λex) | ~649 nm | [1][2][3] |

| Emission Maximum (λem) | ~667 nm | [1][2][3] |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.28 | |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage | Store at -20°C, protected from light | [2] |

Key Applications

The primary utility of this compound lies in its azide functionality, which allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the specific and efficient fluorescent labeling of proteins, nucleic acids, and other molecules in complex biological systems.

A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5][6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the linker region of a PROTAC, allowing for fluorescent tracking of the molecule and its engagement with target proteins.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an alkyne-containing biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of the copper ligand in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the dye is typically used.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove unreacted dye and other small molecules using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

Metabolic Labeling and Imaging of Glycoproteins

This protocol describes the use of this compound to visualize metabolically labeled glycoproteins in cultured cells.

Procedure:

-

Metabolic Labeling:

-

Culture cells in media supplemented with an azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz) for 24-48 hours. This allows for the incorporation of the azide groups into newly synthesized glycoproteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing this compound, CuSO4, a copper ligand, and a reducing agent in PBS.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells multiple times with PBS.

-

If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

-

Signaling Pathway and Mechanism Visualizations

Protein Glycosylation and Labeling Pathway

The following diagram illustrates the metabolic incorporation of an azide-modified sugar into a glycoprotein (B1211001) and its subsequent labeling with this compound via click chemistry.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC, potentially synthesized using this compound in its linker, induces the degradation of a target protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

The Core Mechanism of N-methyl-N'-(Azido-PEG2-C5)-Cy5: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile Tool in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeting previously "undruggable" proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that dictates the efficacy and physicochemical properties of the final PROTAC. This technical guide delves into the core mechanism of action of a specific, fluorescently-labeled linker, N-methyl-N'-(Azido-PEG2-C5)-Cy5, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in the synthesis and evaluation of PROTACs.

Introduction to this compound

This compound is a bifunctional molecule composed of three key moieties:

-

An azide (B81097) (N3) group : This functional group is a key component for "click chemistry," a class of highly efficient and specific chemical reactions. The azide allows for the covalent conjugation of the linker to a molecule containing a complementary functional group, typically an alkyne.

-

A hydrophilic PEG2-C5 linker : This polyethylene (B3416737) glycol (PEG) and alkyl chain combination provides spacing and influences the solubility and cell permeability of the resulting PROTAC. The specific length and composition of the linker are crucial for optimal PROTAC activity.

-

A Cyanine 5 (Cy5) fluorophore : This fluorescent dye, with an excitation maximum around 649 nm and an emission maximum around 667 nm, enables the visualization and quantification of the PROTAC in various assays, facilitating the study of its distribution, target engagement, and degradation efficacy.

This molecule's primary role is to serve as a versatile building block in the synthesis of fluorescently-tagged PROTACs.

Mechanism of Action in the Context of PROTACs

It is crucial to understand that this compound itself does not possess an intrinsic biological mechanism of action in the traditional sense. Its function is to act as a critical component of a PROTAC, and the mechanism of action is that of the final PROTAC molecule.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The this compound linker plays a multifaceted role in this process:

-

Enables PROTAC Synthesis: The azide group is essential for the "click chemistry" conjugation to a warhead (ligand for the POI) that has been modified with an alkyne. This allows for the modular and efficient synthesis of the final PROTAC molecule.

-

Influences Ternary Complex Formation: The length and flexibility of the PEG2-C5 linker are critical determinants of the stability and conformation of the ternary complex. An optimally sized linker will facilitate the productive interaction between the POI and the E3 ligase, leading to efficient ubiquitination. Linkers that are too short may cause steric hindrance, while those that are too long can lead to unproductive binding modes.

-

Modulates Physicochemical Properties: The hydrophilic nature of the PEG component can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.

-

Facilitates Mechanistic Studies: The embedded Cy5 fluorophore allows for the direct visualization and quantification of the PROTAC. This is invaluable for a range of experimental assays to characterize the PROTAC's behavior, including cell uptake, subcellular localization, target engagement, and formation of the ternary complex.

Data Presentation: Properties and Comparative Analysis

The following tables summarize the key properties of this compound and provide a comparative context for the influence of linker composition on PROTAC efficacy based on published literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C38H51ClN6O3 |

| Molecular Weight | 675.32 g/mol |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Functional Groups | Azide, PEG, Cy5 |

| Solubility | Soluble in DMSO, DMF |

Table 2: Impact of Linker Composition on PROTAC Performance (General Trends from Literature)

| Linker Characteristic | Impact on PROTAC Efficacy | Rationale |

| Linker Length (e.g., PEG chain length) | Optimal length is target-dependent. Both too short and too long can decrease efficacy. | Short linkers can cause steric clash between the POI and E3 ligase. Long linkers can increase conformational entropy, leading to a less stable ternary complex. |

| Hydrophilicity (e.g., PEG vs. Alkyl) | Generally improves solubility and cell permeability. | Many PROTACs are large and hydrophobic; incorporating hydrophilic linkers can improve their drug-like properties. |

| Rigidity | Can influence the conformation of the ternary complex. | More rigid linkers may pre-organize the PROTAC into a bioactive conformation, but can also prevent necessary flexibility for ternary complex formation. |

Experimental Protocols

The synthesis of a PROTAC using this compound is typically achieved through "click chemistry." Two of the most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for PROTAC Synthesis via CuAAC

This protocol describes a general procedure for conjugating an alkyne-modified warhead (POI ligand) to this compound. Note: This is a generalized protocol and optimal conditions (reagent concentrations, reaction time, temperature) should be determined empirically for each specific reaction.

Materials:

-

Alkyne-modified warhead (POI ligand)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne-modified warhead, this compound, CuSO4, sodium ascorbate, and THPTA in a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified warhead (1 equivalent) and this compound (1.1-1.5 equivalents).

-

Add the THPTA solution (typically 5 equivalents relative to CuSO4).

-

Add the CuSO4 solution (typically 0.1-0.2 equivalents).

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-2 equivalents).

-

-

Reaction Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to assess completion.

-

-

Purification:

-

Upon completion, the reaction mixture is purified to isolate the fluorescent PROTAC. This is typically achieved by reverse-phase HPLC.

-

The fractions containing the desired product are collected and lyophilized.

-

-

Characterization:

-

The final product is characterized by LC-MS and NMR to confirm its identity and purity.

-

General Protocol for PROTAC Synthesis via SPAAC

SPAAC is a copper-free click chemistry method that is often preferred for biological applications due to the cytotoxicity of copper. This requires the warhead to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

-

Strained alkyne-modified warhead (e.g., DBCO-warhead)

-

This compound

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the strained alkyne-modified warhead and this compound in a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified warhead (1 equivalent) and this compound (1.1-1.5 equivalents).

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used. Monitor the reaction progress by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC and characterize it as described in the CuAAC protocol.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in PROTAC development.

Caption: Mechanism of action of a fluorescent PROTAC.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for the development of fluorescent PROTACs. Its well-defined structure, incorporating a click-reactive azide, a biocompatible PEG linker, and a bright Cy5 fluorophore, provides a robust platform for the synthesis and detailed mechanistic investigation of novel protein degraders. A thorough understanding of its role within the PROTAC framework, coupled with optimized experimental protocols, will undoubtedly accelerate the discovery and development of next-generation therapeutics based on targeted protein degradation.

The Technical Application of N-methyl-N'-(Azido-PEG2-C5)-Cy5 in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a specialized chemical probe that integrates three key functionalities: a reactive azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a powerful cyanine (B1664457) 5 (Cy5) fluorophore.[1][2][3][4] This trifunctional design makes it an invaluable tool in the field of chemical biology and drug discovery, particularly for the synthesis and analysis of fluorescently-labeled biomolecules. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][5] The inclusion of the Cy5 dye allows for the direct visualization and quantification of these processes in live cells, providing critical insights into the mechanism of action, localization, and efficacy of the synthesized PROTACs.

This technical guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound, with a focus on its use in the development of fluorescent PROTACs for targeted protein degradation.

Core Properties of this compound

The utility of this compound stems from its unique combination of chemical and physical properties. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C38H51ClN6O3 | [1][2] |

| Molecular Weight | 675.3 g/mol | [1] |

| Excitation Maximum (λex) | 649 nm | [1][2][4] |

| Emission Maximum (λem) | 667 nm | [1][2][4] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | [1] |

| Storage | -20°C, protected from light | [1] |

The azide (N3) group is the key to its utility in bioconjugation, enabling highly specific and efficient "click chemistry" reactions. The PEG2 linker, a short chain of polyethylene glycol, enhances the aqueous solubility of the molecule and the resulting conjugates, which is often a critical factor for biological applications.[1][2][4] The Cy5 fluorophore is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and the fact that its excitation and emission wavelengths fall within a spectral region with low cellular autofluorescence.

Primary Application: Synthesis of Fluorescent PROTACs via Click Chemistry

The most prominent application of this compound is in the synthesis of fluorescent PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a fluorescent component of the linker. It is typically incorporated into the PROTAC structure via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions.

The general workflow for synthesizing a fluorescent PROTAC using this reagent is as follows:

-

Synthesis of Precursors: The POI ligand and the E3 ligase ligand are synthesized with complementary reactive handles. For a CuAAC reaction with this compound, one of the ligands would be functionalized with a terminal alkyne group.

-

Click Reaction: The alkyne-functionalized ligand is reacted with this compound in the presence of a copper(I) catalyst to form a fluorescently labeled intermediate.

-

Final Conjugation: The fluorescent intermediate is then conjugated to the second ligand to complete the synthesis of the fluorescent PROTAC.

The resulting fluorescent PROTAC can then be used to study the process of targeted protein degradation in living cells.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their effects by co-opting the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The key steps of this pathway, as hijacked by a PROTAC, are illustrated in the diagram below.

Caption: The PROTAC-induced ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Protocols

While a specific, peer-reviewed experimental protocol for a PROTAC synthesized with this compound is not available in the searched literature, a generalizable protocol based on standard methods for fluorescent PROTAC synthesis and evaluation can be outlined.

Protocol 1: Synthesis of a Fluorescent PROTAC via CuAAC

Materials:

-

Alkyne-functionalized POI ligand

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand and this compound in DMSO.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and THPTA in water.

-

Add the copper catalyst solution to the DMSO solution containing the reactants.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the fluorescently labeled intermediate by reverse-phase HPLC.

-

The purified intermediate can then be conjugated to the E3 ligase ligand using appropriate chemistry (e.g., amide bond formation).

-

The final fluorescent PROTAC should be purified by HPLC and its identity confirmed by mass spectrometry.

Protocol 2: Live-Cell Imaging of PROTAC-Mediated Protein Degradation

Materials:

-

Cells expressing the target protein of interest (preferably endogenously tagged with a fluorescent protein of a different color, e.g., GFP, for ratiometric analysis)

-

Fluorescent PROTAC synthesized in Protocol 1

-

Live-cell imaging medium

-

Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Acquire baseline images of the cells before adding the PROTAC.

-

Add the fluorescent PROTAC to the cells at the desired final concentration.

-

Immediately begin time-lapse imaging, acquiring images in both the Cy5 channel (to visualize the PROTAC) and the GFP channel (to monitor the target protein levels) at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Analyze the images to quantify the fluorescence intensity of the PROTAC and the target protein over time in individual cells. A decrease in the GFP signal over time indicates protein degradation.

Experimental Workflow

The development and evaluation of a fluorescent PROTAC using this compound involves a multi-step workflow, from initial synthesis to cellular characterization.

Caption: A typical experimental workflow for the development and evaluation of a fluorescent PROTAC.

Data Presentation

Quantitative data is crucial for evaluating the efficacy of a PROTAC. While specific data for a PROTAC synthesized with this compound is not available, the following table illustrates the key parameters that are typically measured.

| Parameter | Description | Example Value |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM |

| Dmax | The maximum percentage of protein degradation achieved at high PROTAC concentrations. | >90% |

| t1/2 degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | 2 hours |

| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase. | POI Kd = 50 nME3 Kd = 200 nM |

| Ternary Complex Cooperativity (α) | A measure of the cooperativity of the formation of the ternary complex. | >1 |

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its unique combination of a reactive azide group, a hydrophilic PEG linker, and a bright, far-red fluorophore makes it ideally suited for the synthesis of fluorescent PROTACs. These fluorescent probes enable the real-time visualization and quantification of targeted protein degradation in living cells, providing invaluable insights into the mechanism of action of this promising new class of therapeutics. The experimental workflows and protocols outlined in this guide provide a framework for the successful application of this compound in the development of the next generation of targeted protein degraders.

References

An In-depth Technical Guide to the Reactivity of N-methyl-N'-(Azido-PEG2-C5)-Cy5 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 azide (B81097) is a versatile bifunctional molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. This fluorescent linker combines the spectral properties of the cyanine (B1664457) dye Cy5 with the bioorthogonal reactivity of an azide group, facilitated by a flexible polyethylene (B3416737) glycol (PEG) spacer. Its primary applications lie in "click chemistry" reactions and the construction of Proteolysis Targeting Chimeras (PROTACs), making it a valuable tool for researchers developing targeted therapeutics and fluorescent probes.[1][2][3] This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound azide is crucial for its effective application. Key specifications are summarized in the table below.[4]

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₁ClN₆O₃ | [4] |

| Molecular Weight | 675.3 g/mol | [4] |

| Excitation Maximum (λex) | 649 nm | [4] |

| Emission Maximum (λem) | 667 nm | [4] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [4] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

The hydrophilic PEG spacer enhances the aqueous solubility of this otherwise hydrophobic molecule, a critical feature for biological applications.[4][5]

Reactivity and Chemical Applications

The reactivity of this compound azide is centered around its terminal azide group, which readily participates in two major classes of bioorthogonal "click" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.[1]

Reaction Scheme:

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general framework for the conjugation of this compound azide to an alkyne-functionalized molecule. Optimization may be required for specific substrates.

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized molecule and this compound azide in a suitable solvent such as DMF or a mixture of t-BuOH and water.[6]

-

Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) in water and sodium ascorbate (B8700270) in water.[6]

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne-functionalized molecule (1 equivalent) and this compound azide (1.1-1.5 equivalents).[6]

-

Add the solvent to achieve the desired reaction concentration.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically 0.1 equivalents.[6]

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography or preparative HPLC.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it suitable for applications in living cells where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2]

Reaction Scheme:

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Experimental Protocol: General Procedure for SPAAC

-

Reagent Preparation:

-

Dissolve the strained cyclooctyne-functionalized molecule and this compound azide in a biocompatible solvent such as DMSO or a buffered aqueous solution.

-

-

Reaction Setup:

-

Combine the cyclooctyne-functionalized molecule (1 equivalent) with this compound azide (1.1-1.5 equivalents) in the chosen solvent.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Monitor the reaction progress by LC-MS or fluorescence spectroscopy.

-

-

Purification:

-

For in vitro reactions, purify the product using HPLC or size-exclusion chromatography. For cellular labeling, purification may not be necessary if excess reagents are washed away.

-

Application in PROTAC Synthesis

This compound azide is a valuable building block in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this molecule provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9] The azide functionality allows for the convenient attachment of the Cy5-PEG moiety to either the target protein ligand or the E3 ligase ligand using click chemistry.[1]

Workflow for PROTAC Synthesis using Click Chemistry:

Caption: General workflow for fluorescent PROTAC synthesis.

Conclusion

This compound azide is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright and stable fluorophore with a bioorthogonal azide handle, connected by a biocompatible PEG linker, enables a wide range of applications in bioconjugation, cellular imaging, and the development of novel therapeutics such as PROTACs. The choice between CuAAC and SPAAC chemistries provides flexibility for both in vitro and in vivo studies. The experimental protocols provided in this guide serve as a starting point for the successful implementation of this reagent in your research endeavors.

References

- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. biorbyt.com [biorbyt.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

The Multifaceted Role of the PEG Linker in N-methyl-N'-(Azido-PEG2-C5)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functionalities and applications of the N-methyl-N'-(Azido-PEG2-C5)-Cy5 molecule, with a particular focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. This versatile chemical entity serves as a cornerstone in modern bioconjugation, fluorescent labeling, and the development of sophisticated therapeutic and diagnostic agents.

Core Concepts: Unpacking the Components

This compound is a heterobifunctional molecule meticulously designed for advanced applications in biological sciences. Its structure comprises three key moieties:

-

N-methyl-Cy5: A cyanine-based fluorescent dye that emits in the far-red region of the spectrum. This property is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.

-

Azido Group (N3): This functional group is a linchpin for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and biocompatibility, enabling the covalent attachment of the dye to a wide array of biomolecules.

-

PEG2 Linker: A short polyethylene glycol chain consisting of two ethylene (B1197577) glycol units. This linker is not merely a spacer; it imparts several crucial properties to the molecule that enhance its utility in biological systems.

The C5 alkyl chain provides additional spacing and flexibility between the PEG linker and the azide (B81097) group, which can be beneficial for optimizing reaction kinetics and reducing steric hindrance during conjugation.

The Pivotal Function of the PEG Linker

The inclusion of the PEG2 linker in this compound is a strategic design choice that confers a multitude of benefits:

-

Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule.[1] This is particularly crucial for the hydrophobic Cy5 dye, preventing aggregation in aqueous biological buffers and ensuring its availability for conjugation and subsequent imaging.

-

Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established technique to reduce the immunogenicity of molecules and prolong their circulation time in vivo. The PEG linker can shield the conjugated biomolecule from recognition by the immune system.

-

Flexible Spacer Arm: The PEG linker acts as a flexible spacer, physically separating the Cy5 dye from the conjugated biomolecule. This separation minimizes the risk of the bulky dye interfering with the biological activity of the target molecule, such as the binding of a ligand to its receptor.

-

Improved Pharmacokinetics: In the context of drug development, particularly in the synthesis of fluorescently labeled therapeutics or diagnostics, the PEG linker can improve the pharmacokinetic profile of the conjugate, leading to better distribution and a longer half-life in the body.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and the general impact of PEGylation on Cy5 dyes.

| Property | Value | Reference |

| Molecular Weight | 675.3 g/mol | [2] |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [2] |

| Solubility | DMSO, DMF, DCM; low solubility in water | [2] |

| Purity | >98% | [2] |

| Storage Condition | -20°C | [2] |

| Parameter | Effect of PEGylation |

| Solubility | Significantly increases solubility in aqueous buffers, reducing the aggregation of the hydrophobic Cy5 dye. |

| Stability | Can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments. |

| Quantum Yield | The effect on quantum yield can vary. In some cases, PEGylation may slightly lower the quantum yield compared to the free dye, but it can also prevent quenching caused by aggregation, thereby preserving fluorescence in aqueous media. |

| Photostability | PEGylation can enhance the photostability of cyanine (B1664457) dyes by shielding them from reactive oxygen species in the cellular environment. |

| Immunogenicity | The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response. |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol outlines a general procedure for labeling an alkyne-modified peptide with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Degassed phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., HPLC, FPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified peptide to the desired final concentration (e.g., 1 mM) in the reaction buffer.

-

Add 1.5 to 2 equivalents of the this compound stock solution to the reaction mixture.

-

In a separate tube, premix the CuSO4 and THPTA/TBTA solutions in a 1:5 molar ratio.

-

Add the copper/ligand complex to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, the fluorescently labeled peptide can be purified from unreacted dye and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

-

Characterization of the Labeled Peptide

-

Mass Spectrometry: Confirm the successful conjugation by analyzing the molecular weight of the purified product.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum to determine the concentrations of the peptide (at 280 nm) and the Cy5 dye (at ~649 nm) and calculate the degree of labeling (DOL).

-

Fluorimetry: Characterize the fluorescence properties of the conjugate, including its excitation and emission spectra and quantum yield relative to a standard.

Visualization of Signaling Pathways and Experimental Workflows

The primary application of this compound is in the synthesis of fluorescent probes for tracking and visualizing biological processes. A prominent example is its use in creating fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A fluorescently labeled PROTAC allows for the direct visualization of its uptake, distribution, and target engagement within cells.

A key signaling pathway often targeted in cancer drug development is the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5][6][7] The following diagrams illustrate the general experimental workflow for synthesizing and evaluating a fluorescent PROTAC targeting EGFR, and the targeted degradation of EGFR within its signaling cascade.

Caption: Experimental workflow for the synthesis and evaluation of a fluorescent PROTAC.

Caption: PROTAC-mediated degradation of EGFR and inhibition of downstream signaling.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. The strategic inclusion of the PEG2 linker is central to its efficacy, providing enhanced solubility, biocompatibility, and flexibility. These properties, combined with the bright, far-red fluorescence of Cy5 and the specific reactivity of the azide group, make this molecule an exceptional choice for the development of advanced fluorescent probes for a wide range of applications, from fundamental cell biology to the development of novel therapeutics and diagnostics.

References

- 1. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Anti-EGFR Fluorescent Nanoparticles for Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of anti-EGFR fluorescent nanoparticles for optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. interchim.fr [interchim.fr]

Methodological & Application

Application Notes and Protocols for N-methyl-N'-(Azido-PEG2-C5)-Cy5 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the use of N-methyl-N'-(Azido-PEG2-C5)-Cy5 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This fluorescent labeling reagent incorporates a Cy5 dye, a workhorse in the far-red spectrum, attached to an azide (B81097) moiety via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for the specific and efficient covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and other targets.[1][2][3] The PEG spacer enhances the water solubility of the dye and the resulting conjugate.[4][5] This protocol is designed to be a starting point for researchers developing fluorescently labeled conjugates for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

This compound is a cyanine (B1664457) dye-based fluorescent probe with an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.[4] The core of its utility lies in the highly specific and bio-orthogonal nature of the click chemistry reaction, which proceeds with high efficiency under mild, aqueous conditions, making it ideal for bioconjugation.[1][6]

Chemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₁ClN₆O₃ | [4] |

| Molecular Weight | 675.3 g/mol | [4][7] |

| Excitation Maximum (λex) | ~649 nm | [4][5] |

| Emission Maximum (λem) | ~667 nm | [4][5] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [4] |

| Storage | Store at -20°C, protected from light | [4] |

Note: It is recommended to prepare stock solutions of the dye in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C. Minimize freeze-thaw cycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with this compound. The reaction conditions, particularly the concentrations of the reactants, may require optimization for specific applications.

Experimental Workflow

Caption: General workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.

Materials

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction Buffer (e.g., PBS, Tris buffer, pH 7-8)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation

It is crucial to prepare fresh stock solutions, especially for the reducing agent, immediately before use.

| Reagent | Suggested Stock Concentration | Solvent | Storage |

| This compound | 1-10 mM | Anhydrous DMSO or DMF | -20°C, protected from light |

| Alkyne-modified Biomolecule | 1-10 mg/mL (or 100 µM - 1 mM) | Appropriate aqueous buffer | As per biomolecule stability |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Deionized Water | Room Temperature |

| Ligand (e.g., THPTA) | 50-200 mM | Deionized Water | Room Temperature |

| Sodium Ascorbate (B8700270) | 100-300 mM | Deionized Water | Prepare fresh |

Detailed Protocol

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio of dye to biomolecule may range from 1.1 to 10 equivalents, depending on the desired degree of labeling and the number of alkyne sites. A typical starting point is a 2 to 5-fold molar excess of the azide dye.[8]

-

-

Prepare the Catalyst Premix:

-

Add the Catalyst:

-

Add the copper/ligand premix to the reaction mixture containing the biomolecule and dye. The final concentration of copper can range from 50 µM to 1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. A typical final concentration of sodium ascorbate is 1-5 mM.[8]

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-120 minutes. Protect the reaction from light to prevent photobleaching of the Cy5 dye. Incubation time may need to be optimized.

-

-

Purification:

-

Purify the labeled conjugate from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or precipitation. The choice of purification method will depend on the nature of the biomolecule.

-

Example Reaction Conditions

| Component | Final Concentration | Molar Equivalents (relative to biomolecule) |

| Alkyne-modified Biomolecule | 10-100 µM | 1 |

| This compound | 20-500 µM | 2-5 |

| CuSO₄ | 100-500 µM | 10-50 |

| Ligand (e.g., THPTA) | 500 µM - 2.5 mM | 50-250 |

| Sodium Ascorbate | 1-5 mM | 100-500 |

Signaling Pathway and Mechanism

The underlying chemical transformation in this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition.

Caption: The CuAAC reaction mechanism forming a stable triazole linkage between the azide-dye and alkyne-biomolecule.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper ratio of copper to ligand. |

| Low concentration of reactants | Increase the concentration of the dye and/or the biomolecule. Increase reaction time. | |

| pH of reaction buffer is not optimal | Ensure the reaction buffer pH is between 7 and 8. | |

| Precipitation of Reagents | Poor solubility of the dye or biomolecule | Add a small percentage of an organic co-solvent like DMSO (up to 10-20% v/v). |

| Degradation of Biomolecule | Oxidation by reactive oxygen species | Degas the reaction buffer. Consider adding a radical scavenger like aminoguanidine.[10] |

Conclusion

The this compound reagent is a versatile tool for the fluorescent labeling of alkyne-modified biomolecules via click chemistry. The protocol provided here offers a robust starting point for a variety of applications. Optimization of the reaction conditions for each specific biomolecule and experimental setup is recommended to achieve the best results. The high specificity and efficiency of the CuAAC reaction, coupled with the favorable photophysical properties of Cy5, make this an excellent choice for researchers in life sciences and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azide | BroadPharm [broadpharm.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. interchim.fr [interchim.fr]

- 7. biorbyt.com [biorbyt.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-methyl-N'-(Azido-PEG2-C5)-Cy5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-methyl-N'-(Azido-PEG2-C5)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile fluorescent probe is ideal for the specific labeling of alkyne-modified biomolecules and for the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Introduction to CuAAC with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. This compound is a valuable reagent for this reaction, featuring:

-

A Cy5 fluorophore for sensitive detection in the far-red spectrum (excitation/emission maxima ~649/667 nm).[1]

-

An azide group for highly specific covalent reaction with alkyne-functionalized molecules.[2][3]

-

A hydrophilic PEG2 linker to enhance solubility and reduce steric hindrance during conjugation.[1]

-

A C5 spacer that provides flexibility and distance between the label and the target molecule.

This combination of features makes this compound a powerful tool for a range of applications, including:

-

Fluorescent labeling of proteins, nucleic acids, and other biomolecules: For visualization and quantification in various assays.

-

PROTAC synthesis: Where it can serve as a fluorescently tagged linker for studying PROTAC distribution and engagement.[2][4]

-

Cellular imaging and flow cytometry: To track the localization and dynamics of labeled molecules.

Data Presentation

The following tables provide representative data for typical CuAAC reactions and the properties of the resulting conjugates. Note that optimal conditions and outcomes will vary depending on the specific substrates and experimental setup.

Table 1: Typical Reaction Parameters for CuAAC Labeling of an Alkyne-Modified Protein

| Parameter | Recommended Range | Notes |

| Alkyne-Protein Concentration | 1 - 20 µM | Higher concentrations can improve reaction kinetics. |

| This compound (molar excess) | 1.5 - 10 equivalents | A slight to moderate excess ensures complete labeling of the protein. |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | The copper source for the in situ generation of the Cu(I) catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate) | 500 µM - 5 mM | Used in excess to maintain copper in the active Cu(I) state. |

| Copper Ligand (e.g., THPTA or TBTA) | 250 µM - 1.25 mM | Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules. |

| Reaction Time | 30 - 120 minutes | Monitor reaction progress by an appropriate analytical method. |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |

| pH | 6.5 - 8.0 | CuAAC is generally tolerant of a range of pH values. |

Table 2: Characterization of a Cy5-Labeled Protein Conjugate

| Parameter | Typical Value | Method of Analysis |

| Labeling Efficiency | > 90% | SDS-PAGE with in-gel fluorescence scanning, Mass Spectrometry |

| Degree of Labeling (DOL) | 1 - 3 | UV-Vis Spectroscopy, Mass Spectrometry |

| Purity of Conjugate | > 95% | HPLC, FPLC |

| Excitation Maximum (λex) | ~650 nm | Fluorometer |

| Emission Maximum (λem) | ~670 nm | Fluorometer |

| Quantum Yield | 0.2 - 0.3 | Comparative method using a standard dye |

Experimental Protocols

Protocol for Fluorescent Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for the CuAAC-mediated labeling of a protein containing a terminal alkyne group with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

-

Purification resin (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare the Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare fresh sodium ascorbate stock solution immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to achieve the desired molar excess.

-

Add the copper ligand (THPTA or TBTA) stock solution.

-

Add the CuSO₄ stock solution.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction.

-

Vortex the reaction mixture gently and incubate at room temperature, protected from light, for 1-2 hours.

-

-

Purification of the Labeled Protein:

-

Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm successful labeling by SDS-PAGE with fluorescence imaging.

-

Determine the degree of labeling (DOL) by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Further characterization can be performed using mass spectrometry.

-

Conceptual Workflow for PROTAC Synthesis

This compound can be incorporated as a fluorescent linker in the synthesis of PROTACs. This allows for the tracking and quantification of the PROTAC molecule in cells.

General Strategy:

-

Synthesize or procure two key building blocks:

-

A ligand for the protein of interest (POI) functionalized with a terminal alkyne.

-

A ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN) functionalized with a compatible reactive group.

-

-

Perform the CuAAC reaction:

-

React the alkyne-functionalized POI ligand with this compound under standard CuAAC conditions as described in Protocol 3.1.

-

This reaction yields a fluorescently tagged POI ligand with a terminal azide.

-

-

Couple the fluorescent linker to the E3 ligase ligand:

-

The newly formed azide can then be reacted with a second alkyne-functionalized E3 ligase ligand to complete the PROTAC synthesis. Alternatively, other conjugation chemistries can be employed depending on the functional groups present.

-

-

Purify and characterize the final PROTAC:

-

Purify the fluorescent PROTAC using HPLC.

-

Confirm the structure and purity by mass spectrometry and NMR.

-

Mandatory Visualizations

Caption: Workflow for fluorescent labeling of an alkyne-modified protein.

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N-methyl-N'-(Azido-PEG2-C5)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the high ring strain of cyclooctyne-based compounds to react efficiently and specifically with azide-functionalized molecules, forming a stable triazole linkage.

This document provides detailed application notes and protocols for the use of N-methyl-N'-(Azido-PEG2-C5)-Cy5 , a fluorescent labeling reagent, in SPAAC reactions. This reagent incorporates the bright, far-red fluorescent dye Cy5, which is ideal for a variety of applications including cellular imaging, flow cytometry, and in vivo studies due to its favorable spectral properties (Excitation/Emission maxima ~649/667 nm). The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.[1]

Principle of the Technology

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole). The significant ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH. The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules, ensuring high specificity of the labeling reaction. This compound can be used in SPAAC reactions with molecules containing DBCO or BCN groups.[2][3]

Key Applications

-

Fluorescent Labeling of Biomolecules: Covalently attach the bright Cy5 fluorophore to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with a strained alkyne.

-

Cellular Imaging: Visualize and track the localization and dynamics of alkyne-modified biomolecules in living or fixed cells with high specificity and sensitivity.

-

PROTAC Synthesis: this compound is utilized as a fluorescently tagged PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

-

In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making this reagent suitable for non-invasive imaging in animal models.

Quantitative Data

While specific second-order rate constants for this compound were not found in the reviewed literature, the following table provides typical kinetic parameters for SPAAC reactions between common cyclooctynes and various azides. These values can serve as a useful reference for experimental design. The reaction kinetics are influenced by factors such as the specific cyclooctyne, the azide's steric and electronic properties, solvent, and pH.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |

| DBCO | Primary Azide | ~0.90 | Not specified |

| DBCO | Secondary Azide | ~0.25 | Not specified |

| DBCO | Tertiary Azide | ~4.7 x 10⁻⁶ | Not specified |

| BCN | Primary Azide | 0.012 - 0.024 | Not specified |

| BCN | Secondary Azide | 0.012 - 0.024 | Not specified |

| BCN | Tertiary Azide | 0.012 - 0.024 | Not specified |

| Sulfo-DBCO | 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7 |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES, pH 7 |

Note: The reactivity of DBCO is significantly higher than BCN, particularly with sterically unhindered azides. The steric hindrance of the azide can dramatically impact the reaction rate with sterically demanding cyclooctynes like DBCO derivatives.[1][6]

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes the labeling of a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO or BCN) using an NHS ester.

Materials:

-

DBCO- or BCN-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., PD-10) or spin filter for purification

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

To your solution of DBCO- or BCN-functionalized protein, add a 2 to 5-fold molar excess of the this compound stock solution.

-

Note: The optimal molar ratio may need to be determined empirically and depends on the degree of alkyne functionalization of the protein.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.

-

-

Purification:

-

Remove the unreacted this compound using a desalting column or by dialysis against PBS.

-

The labeled protein is now ready for use in downstream applications.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Protocol 2: Live Cell Imaging of Azide-Modified Cell Surface Glycans

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Live cells cultured in appropriate medium

-

Metabolic labeling precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine - Ac₄ManNAz)

-

This compound

-

DBCO-functionalized fluorescent probe for SPAAC reaction

-

Phosphate-Buffered Saline (PBS)

-

Cell imaging medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an appropriate concentration of the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells twice with warm PBS to remove any unincorporated precursor.

-

-

SPAAC Labeling:

-

Prepare a labeling solution of this compound in cell imaging medium at a final concentration of 5-20 µM.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

-

-

Imaging:

-

Replace the PBS with fresh cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 dye (Excitation/Emission: ~649/667 nm).

-

Mandatory Visualizations

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for live-cell surface glycan labeling using SPAAC.

References

- 1. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Illuminating Life's Processes: A Guide to Live Cell Imaging with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Application Note

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a versatile fluorescent probe designed for the targeted labeling and visualization of biomolecules within living cells. This molecule combines the superior photophysical properties of the Cy5 dye with the power of bioorthogonal chemistry. The terminal azide (B81097) group allows for a highly specific and covalent attachment to alkyne-modified biomolecules via a copper-free "click chemistry" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach is ideal for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.[1]

The integrated polyethylene (B3416737) glycol (PEG) linker enhances the probe's solubility in aqueous media, ensuring efficient delivery to cells.[2][3][4][5] The Cy5 fluorophore is a bright, far-red dye, which is advantageous for live-cell imaging due to the low autofluorescence of biological specimens in this region of the spectrum, leading to a high signal-to-noise ratio.

This technology enables researchers to study a wide array of dynamic cellular processes, including protein synthesis, glycan trafficking, and lipid metabolism, by pre-labeling the biomolecules of interest with a corresponding alkyne-modified metabolic precursor.

Core Features and Applications

-

Bioorthogonal Labeling: Specifically targets and covalently bonds to alkyne-modified biomolecules in their native environment without interfering with cellular processes.[1]

-

Live-Cell Compatibility: The SPAAC reaction is biocompatible and does not require toxic copper catalysts, making it suitable for real-time imaging of living cells.[1]

-

High Signal-to-Noise Ratio: The far-red Cy5 dye minimizes background autofluorescence from endogenous cellular components.

-

Versatile Applications: Can be used to visualize a wide range of metabolically incorporated alkyne-tagged biomolecules, including proteins, glycans, and lipids.[6][7][8][9]

Data Presentation

Quantitative data relevant to the application of this compound in a SPAAC-based live-cell imaging workflow is summarized below.

| Parameter | Value | Notes |

| Fluorophore Properties (Cy5) | ||

| Excitation Maximum | ~649 nm | [2][3][4][5] |

| Emission Maximum | ~667 nm | [2][3][4][5] |

| Recommended Laser Line | 633 nm or 647 nm | |

| Bioorthogonal Reaction Kinetics (SPAAC) | The reaction rate is dependent on the specific strained alkyne used. | |

| Second-Order Rate Constant (k₂) with DBCO | 0.1 - 0.9 M⁻¹s⁻¹ | Dibenzocyclooctyne (DBCO) is a commonly used strained alkyne for live-cell SPAAC. |

| Second-Order Rate Constant (k₂) with BCN | 0.15 - 1.0 M⁻¹s⁻¹ | Bicyclo[6.1.0]nonyne (BCN) is another widely utilized strained alkyne. |

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of cellular proteins with an alkyne-modified amino acid and subsequent fluorescent tagging with this compound.

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog

This protocol describes the incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins.

Materials:

-

Mammalian cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes suitable for microscopy.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Methionine-free medium.

-

L-Homopropargylglycine (HPG).

-

Phosphate-Buffered Saline (PBS), sterile.

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Methionine Starvation: On the day of the experiment, aspirate the complete culture medium. Wash the cells once with pre-warmed sterile PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete the intracellular methionine pool.

-

Metabolic Labeling: Prepare a working solution of HPG in the methionine-free medium at a final concentration of 25-50 µM. Replace the starvation medium with the HPG-containing medium.

-

Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the rate of protein synthesis in the specific cell line and should be determined empirically.

-

Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove the unincorporated HPG. The cells are now ready for fluorescent labeling.

Protocol 2: SPAAC-Mediated Fluorescent Labeling and Imaging

This protocol details the "clicking" of this compound onto the alkyne-labeled proteins in live cells.

Materials:

-

Cells with metabolically incorporated alkyne groups (from Protocol 1).

-

This compound.

-

Anhydrous DMSO.

-

Live-cell imaging medium (e.g., FluoroBrite DMEM).

-

(Optional) Hoechst 33342 or another suitable nuclear stain for live cells.

-

Fluorescence microscope equipped with appropriate filters for Cy5 and any other stains used.

Procedure:

-

Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

Prepare Labeling Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5-20 µM. The optimal concentration should be determined experimentally to maximize signal while minimizing background.

-

SPAAC Reaction: Add the labeling solution to the washed cells from Protocol 1.

-

Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[1] Shorter incubation times are generally preferred to minimize potential non-specific staining and cellular stress.

-

Washing: Aspirate the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging medium to remove any unreacted probe.

-

(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions. Wash again with imaging medium.

-

Live-Cell Imaging: Image the cells immediately using a fluorescence microscope. Use a 633/647 nm laser for excitation and collect the emission around 660-700 nm for this compound. Acquire images in the appropriate channels for any counterstains used.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.umn.edu [experts.umn.edu]

N-methyl-N'-(Azido-PEG2-C5)-Cy5: Application Notes and Protocols for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a versatile fluorescent probe designed for high-resolution imaging applications. This molecule incorporates a Cy5 fluorophore, a workhorse in the red spectral range, which is linked via a polyethylene (B3416737) glycol (PEG) spacer to a terminal azide (B81097) (N3) group. The Cy5 dye is well-suited for super-resolution techniques like stochastic optical reconstruction microscopy (STORM) due to its favorable photoswitching properties in the presence of specific imaging buffers. The azide group provides a bioorthogonal handle for covalent attachment to a wide array of biological targets through "click chemistry," enabling precise and robust labeling.

The hydrophilic PEG spacer enhances the solubility of the probe in aqueous buffers and minimizes non-specific binding, contributing to a high signal-to-noise ratio in imaging experiments. These features make this compound an excellent choice for researchers aiming to visualize cellular structures and protein organization with nanoscale resolution.

Key Applications in Super-Resolution Microscopy

This probe is particularly amenable to super-resolution imaging modalities that rely on precise molecular labeling, including:

-

dSTORM (direct Stochastic Optical Reconstruction Microscopy): By conjugating this probe to antibodies or other targeting moieties, researchers can achieve high-density labeling of specific proteins. The Cy5 fluorophore can be induced to "blink" by using appropriate imaging buffers, allowing for the localization of individual molecules and the reconstruction of a super-resolved image.

-

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): The azide group allows for the efficient conjugation of this probe to modified DNA oligonucleotides. These labeled oligonucleotides can then serve as "imager strands" in DNA-PAINT experiments, where transient binding to a complementary "docking strand" on the target of interest creates the stochastic blinking necessary for image reconstruction.

-

Metabolic Labeling and Bioorthogonal Chemistry: Cells can be cultured with precursors of biomolecules that contain a reactive group, such as an alkyne. These alkyne-modified biomolecules can then be specifically labeled with the azide-containing Cy5 probe through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively). This approach allows for the visualization of newly synthesized proteins, glycans, or nucleic acids.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C38H51ClN6O3 | |

| Molecular Weight | 675.32 g/mol | |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Reactive Group | Azide (N3) | |

| Linker | PEG2 (Polyethylene glycol) | |

| Solubility | Enhanced in aqueous media |

Table 2: Performance of Cy5 in dSTORM